Vedroprevir

Description

Properties

Molecular Formula |

C45H60ClN7O9S |

|---|---|

Molecular Weight |

910.5 g/mol |

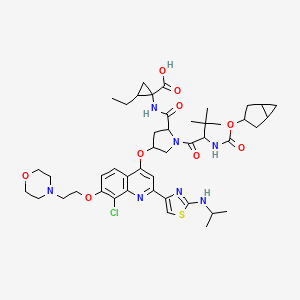

IUPAC Name |

1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57) |

InChI Key |

OTXAMWFYPMNDME-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C |

Origin of Product |

United States |

Medicinal Chemistry and Compound Design of Vedroprevir

Structural Class and Core Chemical Scaffolds

Vedroprevir (B1683479) is classified as a peptidomimetic inhibitor, a type of organic compound designed to mimic the structure of peptides while often possessing improved pharmacological properties such as enhanced stability or bioavailability. unitaid.org Specifically, it is identified as a carboxylic acid HCV NS3 protease inhibitor and belongs to the broader class of oligopeptides, characterized by a sequence of three to ten alpha-amino acids linked by peptide bonds. unitaid.orgchemicalbook.com

The complex chemical structure of Vedroprevir (C₄₅H₆₀ClN₇O₉S) incorporates several distinct chemical scaffolds and chiral centers, reflecting its sophisticated design. Its IUPAC name, (1R,2R)-1-((2S,4R)-1-((2S)-2-(((((1R,5S)-bicyclo[3.1.0]hexan-3-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoyl)-4-((8-chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-(2-morpholinoethoxy)quinolin-4-yl)oxy)pyrrolidine-2-carboxamido)-2-ethylcyclopropane-1-carboxylic acid, reveals key structural elements. These include:

A cyclopropane (B1198618) ring.

A pyrrolidine (B122466) ring.

A quinoline (B57606) moiety.

A thiazole (B1198619) ring.

A morpholine (B109124) ring.

A bicyclo[3.1.0]hexane system. unitaid.org

These diverse cyclic and heterocyclic components, integrated within a larger acyclic, noncovalent framework, contribute to its specific interactions with the NS3/4A protease. researchgate.netunitaid.org

Synthetic Methodologies for Vedroprevir and Analogues

The synthesis of complex peptidomimetic compounds like Vedroprevir typically involves multi-step organic reactions, often leveraging established methodologies for fragment coupling and chiral control.

Chemical Routes and Key Intermediates

While the full, detailed industrial synthesis of Vedroprevir (GS-9451) is often proprietary and outlined in patents, general approaches for peptidomimetic HCV NS3 protease inhibitors involve techniques such as palladium-catalyzed cross-coupling reactions (e.g., C-N arylations and Suzuki couplings) and various amide coupling procedures. newdrugapprovals.org

Specific examples of intermediates and reactions reported in patent literature related to Vedroprevir's synthesis include:

Preparation of quinoline derivatives: An intermediate like 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylic acid (Compound 215) can be prepared from methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate (Compound 214) via hydrolysis using lithium hydroxide (B78521) (LiOH) in a methanol/tetrahydrofuran (MeOH:THF) mixture, followed by acidification with aqueous hydrochloric acid (HCl). newdrugapprovals.org

Formation of diazo compounds: Another intermediate, 2-(2-diazo-1-oxo)-8-chloro-7-methoxyquinolin-4-yl isobutyl carbonate (Compound 216), can be synthesized from 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylic acid (Compound 215) by reacting with triethylamine (B128534) and t-butylchloroformate, followed by treatment with diazomethane. newdrugapprovals.org

Cyclopropanation and amide formation: The synthesis also involves the formation of cyclopropane-containing fragments and subsequent amide bond formations, characteristic of peptidomimetic structures. For instance, the preparation of compound 302 involves the reaction of disuccinimidylcarbonate with other precursors in dichloromethane. Further steps include reactions of N-t-Boc-cis-4-Hydroxy-L-Proline methyl ester (Compound 303) with reagents like DABCO in toluene. newdrugapprovals.org

These reactions highlight the use of precise control over stereochemistry and the assembly of complex heterocyclic and aliphatic moieties through sequential coupling and functional group transformations.

Enzymatic Synthesis Approaches in Related Compounds

While specific enzymatic synthesis routes for Vedroprevir itself are not extensively detailed in publicly available scientific literature, enzymatic methods play a crucial role in the preparation of chiral building blocks commonly found in complex peptidomimetic drugs. Many pharmaceutical compounds, including protease inhibitors, contain chiral centers, and enzymatic approaches offer highly selective and efficient routes to enantiomerically pure intermediates. googleapis.com

For instance, amino acid dehydrogenases, transaminases, and amine oxidases are widely utilized in the synthesis of chiral amines and amino acid derivatives. These enzymes can facilitate reactions such as reductive amination or kinetic resolution of racemic mixtures, leading to high optical purities that are difficult to achieve with traditional chemical catalysts. googleapis.com Examples of other protease inhibitors, such as boceprevir, atazanavir, faldaprevir, and asunaprevir (B1667651), have components that could potentially be synthesized or modified using such biocatalytic strategies. googleapis.com This demonstrates the general applicability and relevance of enzymatic synthesis in the broader context of complex drug molecule preparation, including those with peptidomimetic scaffolds similar to Vedroprevir.

Structure-Activity Relationships (SAR) and Lead Optimization

Vedroprevir's development was guided by a thorough understanding of its interactions with the HCV NS3/4A protease, leading to its optimized biological activity.

Rational Design Principles and Ligand Efficiency

The rational design of Vedroprevir involved a structure-based approach, leveraging insights from the enzyme's active site. Cocrystal structures of Vedroprevir (GS-9451) bound to the NS3 protease have revealed that the inhibitor makes crucial contacts with multiple subsites within the protease substrate groove, including the S1, S2, S3, and S4 pockets. researchgate.net This detailed understanding of binding interactions allowed for targeted modifications to enhance potency and selectivity.

Ligand efficiency (LE) is a key metric used in drug discovery to assess the quality of a lead compound, representing the binding energy per non-hydrogen atom. It helps in optimizing compounds by balancing potency with molecular size. For Vedroprevir, a reported ligand efficiency (LE) value is 0.4404. pasteur.fr This metric, along with others like binding efficiency index (BEI) and surface-binding efficiency index (SEI), guides lead optimization by identifying compounds that achieve high potency with minimal molecular complexity. ncats.io

Impact of Structural Modifications on Biological Activity

Vedroprevir functions as a reversible noncovalent inhibitor of the HCV NS3/4A protease. researchgate.netgoogleapis.com Its potent activity is demonstrated by an IC₅₀ of 3.2 nM against the HCV NS3/4A protease. researchgate.net In replicon cell lines, Vedroprevir exhibited EC₅₀ values of 13 nM for genotype 1a (GT1a) and 5.4 nM for genotype 1b (GT1b). googleapis.com

Key aspects of its SAR and the impact of structural modifications include:

Selectivity: Vedroprevir demonstrates minimal inhibitory effects on other mammalian proteases, indicating a high degree of selectivity for the viral target. researchgate.net

Genotype Specificity: While highly potent against genotype 1 HCV, Vedroprevir showed lower activity across non-genotype 1 HCV, requiring significantly higher concentrations to achieve the same inhibitory effect. researchgate.net

Resistance Mutations: Studies have identified specific resistance mutations that can confer high-level resistance to Vedroprevir. These include mutations at position D168 (D168E/G/V) and R155 (R155K) within the NS3 protease. The emergence of these mutations highlights the critical role of these residues in the inhibitor's binding and the importance of designing compounds that can overcome such resistance.

Data Tables

Table 1: Vedroprevir Potency Data

| Parameter | Value | Target/Genotype | Reference |

| IC₅₀ | 3.2 nM | HCV NS3/4A protease | researchgate.net |

| EC₅₀ | 13 nM | GT1a replicon cell line | googleapis.com |

| EC₅₀ | 5.4 nM | GT1b replicon cell line | googleapis.com |

| Ligand Efficiency (LE) | 0.4404 | N/A | pasteur.fr |

Molecular and Biochemical Pharmacology of Vedroprevir

Therapeutic Target Identification and Validation

The NS3 protease of HCV has been identified and validated as a critical therapeutic target due to its indispensable role in viral polyprotein processing and replication.

The Hepatitis C Virus (HCV) genome encodes a long polyprotein that is processed by host cell and viral proteases into individual structural and non-structural (NS) proteins. plos.org Among these, the non-structural protein 3 (NS3) is a bifunctional protein comprising an N-terminal serine protease domain (residues 1 to 181) and a C-terminal ATP-dependent RNA helicase domain (residues 196 to 632). plos.orgasm.org The N-terminal protease domain of NS3 is catalytically inactive on its own and requires the non-covalent association with its cofactor, the NS4A protein, to form the active NS3/4A serine protease complex. plos.orgasm.orgnih.govxiahepublishing.com This complex adopts a chymotrypsin-like fold with a catalytic triad (B1167595) formed by His-57, Asp-81, and Ser-139. plos.orgpnas.org The NS3/4A protease is responsible for four out of the five cleavage events in the nonstructural region of the HCV polyprotein. researchgate.net These cleavage events occur at the NS3-NS4A, NS4A-NS4B, NS4B-NS5A, and NS5A-NS5B junctions, yielding essential late viral NS proteins. plos.org The functional importance of NS3/4A in the viral life cycle makes it a prime target for antiviral drug development. plos.orgnih.govnih.govtandfonline.comnih.govmedcraveonline.com

The NS3/4A complex is essential for various stages of the HCV life cycle, including viral polyprotein processing, RNA replication, and virion formation. plos.orgulb.ac.be NS4A, a 54-residue protein, acts as a crucial cofactor, with its hydrophobic N-terminus anchoring the NS3/4A complex to intracellular membranes and its central portion providing a structural platform for NS3 protease activation and stabilization. plos.orgxiahepublishing.compnas.orgmedcraveonline.comnih.gov The proteolytic activity of NS3/4A is vital for generating the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex. nih.govnih.govpatsnap.comdrugbank.com Beyond its role in polyprotein processing, the NS3/4A protease also plays a critical role in facilitating viral persistence by cleaving and inactivating host factors involved in innate immune sensing, such as Trif and Cardif (MAVS), thereby blocking interferon production. pnas.orgmedcraveonline.comulb.ac.bepnas.org This dual function underscores the NS3/4A complex as a key player in HCV replication and pathogenesis. ulb.ac.be

Mechanism of Action at the Molecular Level

Vedroprevir (B1683479) exerts its antiviral effect by directly interfering with the enzymatic activity of the HCV NS3/4A protease.

Vedroprevir (also known as GS-9451) is a potent inhibitor of the HCV NS3 protease. nih.govncats.iomedchemexpress.com Its mechanism of action involves binding to the NS3 protease, which prevents the proteolytic cleavage of the HCV polyprotein. patsnap.comdrugbank.comnih.govncats.iomedchemexpress.compatsnap.com By blocking this essential processing step, Vedroprevir disrupts the formation of mature viral proteins that are necessary for the assembly and maturation of new viral particles. patsnap.comdrugbank.com This inhibition effectively halts the replication process of the virus. patsnap.com

Through its binding to the NS3 protease, Vedroprevir directly interferes with the assembly of the viral replication complex. nih.govncats.io The viral replication complex is a membrane-associated structure formed by various HCV non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) and host factors, serving as the site for viral RNA synthesis. nih.govresearchgate.netmdpi.com By halting the assembly of this critical complex, Vedroprevir effectively impedes the formation and release of new viral particles, thereby reducing the viral load. patsnap.comnih.govncats.io

Enzymatic Inhibition Kinetics and Selectivity

Vedroprevir exhibits favorable enzymatic inhibition kinetics and high selectivity, making it a promising antiviral agent.

Vedroprevir is characterized by rapid association kinetics and slow dissociation kinetics with the NS3 protease. ncats.ionih.gov In biochemical assays, Vedroprevir demonstrates potent inhibition of the NS3 protease. nih.gov Its inhibitory effect varies across different HCV genotypes, with higher potency observed against genotype 1b compared to genotype 2a and genotype 3. nih.gov

The selectivity of Vedroprevir is high, showing minimal inhibitory effects on other mammalian proteases when compared to the genotype 1b NS3 protease. nih.govnih.gov Specifically, Vedroprevir exhibited greater than 10,000-fold selectivity against all tested off-target proteases. nih.gov

The following table summarizes the enzymatic inhibition kinetics and selectivity data for Vedroprevir:

Table 1: Enzymatic Inhibition Kinetics and Selectivity of Vedroprevir

| Parameter | Value (Genotype 1b NS3 Protease) | Value (Genotype 2a NS3 Protease) | Value (Genotype 3 NS3 Protease) | Selectivity against Mammalian Proteases |

| Ki (pM/nM) | 410 pM nih.gov | 39 nM nih.gov | 319 nM nih.gov | >10,000-fold nih.gov |

| Association Rate Constant (kon) | 1 x 106 M-1s-1 nih.gov | Not specified | Not specified | Not applicable |

| Dissociation Rate Constant (koff) | 2.6 x 10-4 s-1 nih.gov | Not specified | Not specified | Not applicable |

| IC50 (HCV NS3/4A protease) | 3.2 nM medchemexpress.com | Not specified | Not specified | Not applicable |

Determination of Inhibition Constants (Ki) against HCV NS3 Protease Genotypes

Vedroprevir demonstrates potent inhibitory activity against the HCV NS3 protease across various genotypes, albeit with varying degrees of efficacy. In biochemical assays, Vedroprevir exhibited a measured inhibition constant (Ki) of 410 pM against genotype 1b NS3 protease. researchgate.net Higher Ki values were observed for other genotypes, indicating reduced potency. Specifically, the Ki for genotype 2a NS3 protease was determined to be 39 nM, and for genotype 3 protease, it was 319 nM. researchgate.net This indicates that while Vedroprevir is highly potent against genotype 1b, significantly higher concentrations are required to achieve similar inhibitory effects against non-genotype 1 HCV. nih.gov

Table 1: Inhibition Constants (Ki) of Vedroprevir against HCV NS3 Protease Genotypes

| HCV NS3 Protease Genotype | Ki (pM) | Ki (nM) |

| Genotype 1b | 410 | 0.41 |

| Genotype 2a | - | 39 |

| Genotype 3 | - | 319 |

Specificity Profiling against Mammalian Proteases

A critical aspect of drug development involves assessing the specificity of an inhibitor to minimize off-target effects on host enzymes. Vedroprevir has demonstrated high selectivity for the HCV NS3 protease. In biochemical assays, it showed minimal inhibitory effect on other mammalian proteases when compared to its activity against genotype 1b NS3 protease. nih.gov Comprehensive specificity profiling revealed that Vedroprevir exhibited greater than 10,000-fold selectivity against all tested off-target mammalian proteases. researchgate.net This high degree of selectivity underscores its targeted action against the viral enzyme, reducing the potential for interference with essential host cellular processes.

Reversible and Irreversible Inhibition Characteristics

Vedroprevir functions as a reversible noncovalent inhibitor of the HCV NS3/4A protease. researchgate.netnih.govresearchgate.net This means that Vedroprevir binds to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, rather than forming permanent chemical bonds. byjus.comsigmaaldrich.com The reversible nature of its binding allows the inhibitor to dissociate from the enzyme, enabling the enzyme to regain its function if the inhibitor is removed or its concentration decreases. sigmaaldrich.comucl.ac.uk This characteristic is distinct from irreversible inhibitors, which typically form strong, often covalent, bonds with the enzyme, leading to a permanent reduction in activity. ucl.ac.uknih.gov

Competitive, Uncompetitive, and Noncompetitive Binding Mechanisms

Vedroprevir exerts its inhibitory effect by binding directly to the active site of the HCV NS3 protease. researchgate.netnih.govresearchgate.net This mode of interaction is characteristic of a competitive inhibition mechanism. In competitive inhibition, the inhibitor structurally resembles the natural substrate and competes with it for access to the enzyme's active site. byjus.comsigmaaldrich.comucl.ac.uk A cocrystal structure of Vedroprevir (GS-9451) in complex with the NS3 protease has shown that the inhibitor makes key contacts with multiple amino acid residues within the protease substrate groove, including the S1, S2, S3, and S4 sites. researchgate.net This direct binding to the active site prevents the substrate from binding and undergoing catalysis, thereby inhibiting the enzyme's function. ucl.ac.uk Unlike uncompetitive inhibitors, which bind only to the enzyme-substrate complex, or noncompetitive inhibitors, which bind to an allosteric site regardless of substrate presence, Vedroprevir's active site binding is consistent with a competitive mechanism. byjus.comwikipedia.org

Target Binding Dynamics and Residence Time

Association (k_on) and Dissociation (k_off) Rate Constants

The kinetic profile of Vedroprevir's interaction with the HCV NS3 protease is defined by its association (k_on) and dissociation (k_off) rate constants. These rates govern how quickly the inhibitor binds to its target and how long it remains bound. For Vedroprevir, an association rate constant (k_on) of 1 × 10^6 M^-1s^-1 was measured against genotype 1b NS3 protease. researchgate.net The dissociation rate constant (k_off) for Vedroprevir was determined to be 2.6 × 10^-4 s^-1. researchgate.net These values indicate that Vedroprevir exhibits rapid association kinetics and slow dissociation kinetics, contributing to its potent inhibitory activity. researchgate.net

Table 2: Binding Kinetic Rate Constants of Vedroprevir against HCV NS3 Protease

| Kinetic Parameter | Value (Genotype 1b NS3 Protease) |

| Association (k_on) | 1 × 10^6 M^-1s^-1 |

| Dissociation (k_off) | 2.6 × 10^-4 s^-1 |

Preclinical Pharmacological Characterization of Vedroprevir

In Vitro Pharmacodynamics and Antiviral Spectrum

The in vitro activity of vedroprevir (B1683479) was assessed to determine its mechanism of action, potency against various viral strains, and spectrum of activity across different HCV genotypes. nih.gov

Vedroprevir was identified as a member of a new class of carboxylic acid-based HCV NS3 protease inhibitors. nih.gov Preclinical biochemical assays demonstrated that it possesses high antiviral activity and potent inhibitory effects against laboratory strains of the hepatitis C virus. nih.gov These studies confirmed that vedroprevir's mechanism of action is the direct inhibition of the NS3 protease enzyme. nih.gov Further assays showed that the compound has a minimal inhibitory effect on other mammalian proteases, indicating a high degree of selectivity for the viral target. nih.gov

To establish the clinical relevance of its antiviral activity, vedroprevir was tested against a panel of NS3 protease gene isolates derived from patients infected with HCV. nih.gov The compound maintained its potent inhibitory activity against these patient-derived variants, demonstrating its effectiveness against clinically relevant viral strains. nih.gov

The antiviral spectrum of vedroprevir was evaluated across different HCV genotypes. In vitro studies revealed that its activity is most pronounced against genotype 1 HCV. nih.gov Significantly higher concentrations of vedroprevir were necessary to achieve a comparable inhibitory effect against non-genotype 1 viruses. nih.gov Notably, vedroprevir demonstrated substantially less activity against genotype 2a HCV when compared to its potent effects on genotype 1. nih.gov

Table 1: In Vitro Genotype-Specific Activity of Vedroprevir

| HCV Genotype | Relative Antiviral Activity |

|---|---|

| Genotype 1 | High |

| Genotype 2a | Significantly Lower |

In Vitro and In Vivo (Animal Model) Pharmacokinetics

Pharmacokinetic studies were conducted in several preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of vedroprevir.

Preclinical investigations in multiple animal models, including rats, dogs, and monkeys, were performed to assess the oral bioavailability of vedroprevir. nih.gov The results from these in vivo studies indicated that vedroprevir has high oral bioavailability across these species. nih.gov

Table 2: Summary of Vedroprevir Bioavailability in Preclinical Species

| Preclinical Species | Oral Bioavailability |

|---|---|

| Rats | High |

| Dogs | High |

The tissue distribution of vedroprevir was a key focus of preclinical in vivo studies, particularly its accumulation in the liver, the primary site of HCV replication. nih.gov Following administration, vedroprevir was found to rapidly distribute to the liver. nih.gov Measurements revealed that hepatic concentrations of the drug were 40-fold higher than corresponding concentrations in the plasma. nih.gov Furthermore, vedroprevir was shown to remain in the liver for at least 12 hours, suggesting sustained target-site exposure. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Elimination and Excretion Pathways

Preclinical studies conducted in rats have identified the primary route for the elimination of vedroprevir. Following administration, the compound is predominantly cleared from the body via biliary excretion nih.gov. This indicates that the liver plays a central role in the disposition of the drug, actively transporting the parent compound into the bile for subsequent removal through the gastrointestinal tract.

Half-Life Determination in Animal Models

The systemic clearance of vedroprevir, a key determinant of its half-life, has been evaluated across multiple preclinical species. These studies revealed significant variability among the animal models tested.

Systemic clearance was found to be high in rats, suggesting a relatively shorter half-life in this species. In contrast, vedroprevir exhibited low systemic clearance in dogs and monkeys, which is indicative of a longer half-life in these non-rodent species nih.gov. Despite these qualitative descriptions, specific quantitative half-life values from these preclinical animal studies are not detailed in the available literature. However, the compound demonstrated favorable oral bioavailability in all three species evaluated nih.gov.

Table 1: Systemic Clearance of Vedroprevir in Preclinical Animal Models

| Animal Model | Systemic Clearance |

|---|---|

| Rat | High |

| Dog | Low |

| Monkey | Low |

Preclinical Metabolism and Disposition Studies

The metabolic profile of vedroprevir was extensively investigated using in vitro systems derived from various species to predict its behavior in humans.

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

To assess its susceptibility to metabolism, vedroprevir was incubated with liver microsomes and hepatocytes. These in vitro systems contain the primary enzymes responsible for drug metabolism. The results from these assays were consistent across species, including human, rat, dog, and monkey liver preparations.

Vedroprevir demonstrated high stability in both hepatic microsomes and hepatocytes from all four species tested nih.gov. This inherent stability suggests that the compound is not extensively metabolized by hepatic enzymes, which aligns with the observation that it is primarily eliminated as the unchanged parent drug.

Table 2: In Vitro Metabolic Stability of Vedroprevir

| In Vitro System | Species | Metabolic Stability |

|---|---|---|

| Hepatic Microsomes | Human, Rat, Dog, Monkey | Stable |

| Hepatocytes | Human, Rat, Dog, Monkey | Stable |

Identification of Preclinical Metabolites

Consistent with its high metabolic stability, preclinical data suggest that vedroprevir is minimally metabolized. The primary route of elimination is the excretion of the unchanged parent drug nih.gov. Detailed characterization and identification of specific preclinical metabolites have not been reported in the available scientific literature, likely due to the low extent of biotransformation the compound undergoes.

Role of Cytochrome P450 Enzymes and Other Metabolic Pathways (preclinical)

The significant stability of vedroprevir in liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, indicates that CYP-mediated metabolism is not a major clearance pathway for this compound nih.gov. The minimal metabolism observed in preclinical studies suggests a low potential for vedroprevir to be a substrate for major CYP enzymes. Consequently, this profile implies a reduced risk of drug-drug interactions involving the inhibition or induction of these key metabolic pathways.

Mechanisms of Resistance to Vedroprevir

In Vitro Resistance Selection and Characterization

Preclinical studies using cell-based models have been instrumental in identifying the key mutations that confer resistance to Vedroprevir (B1683479).

The development of resistance to Vedroprevir has been studied in vitro using HCV replicon systems. nih.gov These systems are a cornerstone of HCV drug discovery and resistance testing. frontiersin.orgnih.gov The general methodology involves using human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNAs, or replicons. These replicons often contain a selectable marker, such as neomycin phosphotransferase, which confers resistance to the antibiotic G418. nih.gov

To select for drug-resistant variants, these replicon-containing cells are cultured in the presence of both G418 and the antiviral compound, in this case, Vedroprevir. The drug inhibits HCV replication, which in turn leads to the loss of G418 resistance and subsequent cell death. researchgate.net However, viral variants that acquire mutations in the NS3 protease gene that reduce susceptibility to Vedroprevir can continue to replicate. These resistant replicons allow the host cells to survive the dual selection pressure, forming colonies. researchgate.netresearchgate.net These surviving cell colonies are then isolated, and the NS3 gene of the replicon is sequenced to identify the specific mutations responsible for resistance.

Through clinical and preclinical characterization, specific resistance-associated variants (RAVs) that reduce the susceptibility to Vedroprevir have been identified. The primary RAVs emerge at key positions within the NS3 protease domain, notably at residues 155, 156, and 168.

In a 3-day monotherapy study with HCV genotype 1 (GT1) infected patients, substitutions emerged at distinct positions depending on the viral subtype. In patients with GT1a, the R155K substitution was the predominant RAV detected. For patients with GT1b, mutations at position D168 (D168E/G/V) were the most frequently observed. nih.gov Both R155K and the D168 variants confer high-level resistance to Vedroprevir. nih.gov Further in vitro analysis confirmed that the NS3 variants R155K, A156T, and D168V all result in significant cross-resistance to Vedroprevir. nih.gov

Table 1: Key Preclinical Resistance-Associated Variants (RAVs) for Vedroprevir

| NS3 Position | Amino Acid Substitution | Associated HCV Genotype | Level of Resistance |

|---|---|---|---|

| R155 | K | GT1a | High |

| D168 | V, E, G | GT1b | High |

| A156 | T | GT1 | High |

Molecular Basis of Resistance Development

The molecular basis for resistance lies in how specific mutations in the NS3 protease affect the binding affinity of Vedroprevir to its target site.

Vedroprevir is a reversible, noncovalent inhibitor that binds to the active site of the NS3 protease. nih.gov A cocrystal structure of Vedroprevir bound to the enzyme shows that the inhibitor makes crucial contacts with multiple amino acid residues within the protease's substrate groove, including the S1, S2, S3, and S4 pockets. frontiersin.org

The development of resistance is a direct consequence of mutations at residues that are critical for this interaction. The key resistance mutations, such as D168A/V and R155K, are located in close proximity to the inhibitor's binding site. researchgate.net The D168 residue is located near the S4 pocket. frontiersin.org A mutation at this position, such as D168A, can reduce the efficacy of inhibitors that interact with the S2 or adjacent S4 regions. Similarly, the R155 residue is positioned to interact with inhibitors, and substitutions at this site can confer broad cross-resistance to multiple protease inhibitors. These mutations likely alter the conformation of the active site, sterically hindering the binding of Vedroprevir or reducing the number of favorable contacts, thereby lowering its binding affinity and inhibitory potency.

The potential for cross-resistance between Vedroprevir and other antiviral agents has been evaluated in vitro. Studies show significant cross-resistance with other NS3 protease inhibitors that share similar resistance pathways. NS3 variants known to confer resistance to other noncovalent protease inhibitors, specifically R155K, A156T, and D168V, also cause substantial resistance to Vedroprevir, with fold-changes in EC50 values ranging from 1,480 to 8,321. nih.gov

However, Vedroprevir maintains its activity against certain RAVs selected by other protease inhibitors. For instance, a subset of variants resistant to the protease inhibitor Telaprevir (VX-950), such as V36A/M, T54A, and A156S, remained fully susceptible to Vedroprevir. nih.gov

Crucially, Vedroprevir has an orthogonal resistance profile with other classes of HCV direct-acting antivirals. It retains full wild-type activity against replicons containing RAVs that confer resistance to NS5A inhibitors (like Ledipasvir) and various classes of NS5B polymerase inhibitors. nih.govnih.gov This lack of cross-resistance supports its use in combination therapies. nih.gov

Table 2: In Vitro Cross-Resistance Profile of Vedroprevir

| Antiviral Class | Specific RAVs | Susceptibility to Vedroprevir |

|---|---|---|

| NS3 Protease Inhibitors | R155K, A156T, D168V | Resistant (Cross-resistance observed) |

| V36A/M, T54A, A156S (Telaprevir-resistant) | Susceptible | |

| NS5A Inhibitors | All tested variants | Susceptible |

| NS5B Polymerase Inhibitors | All tested variants | Susceptible |

The emergence and persistence of drug-resistant viruses are often balanced by a "fitness cost," which typically manifests as reduced viral replication capacity compared to the wild-type virus. In vitro studies have shown that Vedroprevir resistance mutations are associated with such a fitness cost.

Phenotypic analysis of patient isolates containing the R155K mutation demonstrated that these viruses had reduced replication capacities when compared to the wild-type replicon. nih.gov The fitness cost is also reflected in the persistence of these mutations after the cessation of drug pressure. In the 3-day monotherapy trial, viruses with D168 mutations (in GT1b patients) were rapidly replaced by wild-type virus and were no longer detectable by day 14. In contrast, the R155K mutant in GT1a patients persisted longer, still being detectable in 43% of the affected patients at week 24. nih.gov This difference in persistence suggests that the R155K variant has a higher in vivo replication fitness than the D168 variants, indicating a lower fitness cost for R155K. nih.gov

Advanced Research Methodologies for Vedroprevir Studies

Analytical and Bioanalytical Techniques for Compound Characterization

Analytical and bioanalytical techniques are indispensable for characterizing the chemical properties of Vedroprevir (B1683479), identifying impurities, and quantifying its presence in various samples. These methods ensure the purity, stability, and accurate measurement of the compound throughout the research and development process.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for separating, identifying, and quantifying compounds based on their physicochemical properties. chemyx.com When coupled with Mass Spectrometry (MS), specifically Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), it forms a powerful tool for chemical analysis. LC-MS/MS combines the physical separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for differentiation of compounds by their mass-to-charge ratio. chemyx.com This dual selectivity makes LC-MS/MS particularly effective for the analysis of complex samples, including large, polar, ionic, thermally unstable, and nonvolatile compounds. chemyx.com

In the context of drug substance characterization, HPLC and LC-MS/MS are extensively applied to identify and quantify related substances and degradation products. For instance, these techniques have been employed to characterize related substances associated with other drug compounds, revealing insights into their formation mechanisms under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal stress). nih.govmdpi.com The precision, specificity, and reliability of HPLC and LC-MS/MS are vital for ensuring the purity and quality of pharmaceutical compounds. nih.gov

Reference standards are highly characterized, high-purity compounds that serve as essential benchmarks in analytical testing. epichem.compharmaffiliates.com Their accurate use is critical for confirming identity, profiling impurities, and validating analytical methods, thereby ensuring product quality and adherence to regulatory expectations. epichem.comich.org For Vedroprevir, reference standards for the Active Pharmaceutical Ingredient (API) and its pharmacopeial and non-pharmacopeial impurities are available. pharmaffiliates.com

Impurity profiling is a crucial process in pharmaceutical research and production that involves the identification, isolation, and characterization of impurities present in a drug substance. pharmaffiliates.comich.org This process is fundamental for establishing the biological safety of a drug substance and ensuring the safety and efficacy of the final product. pharmaffiliates.comich.org Impurity standards are integral to this process, enabling the accurate assessment of compound purity during development and manufacturing. pharmaffiliates.com Comprehensive impurity profiling, often employing techniques like NMR, HPLC/MS, and/or GC/MS, allows for the identification of potential contaminants, understanding their generation mechanisms, and implementing strategic impurity management. enamine.net

Quantitative analysis methods are essential for determining the concentration of drug compounds in biological samples during preclinical studies. Accurate quantification of pharmaceuticals from complex biological matrices presents challenges, largely due to potential interference from matrix constituents. orientjchem.org Therefore, effective sample preparation techniques, such as preconcentration and isolation, are critical. orientjchem.org

Liquid-liquid extraction (LLE) is a common sample preparation method used by analytical chemists and bioanalysts to separate a target compound from a liquid mixture based on differences in solubility in two immiscible liquid phases (typically an organic solvent and an aqueous phase). orientjchem.org Following sample preparation, LC-MS/MS is a widely used and highly sensitive technique for the quantitative determination of drug concentrations in biological fluids like plasma. medrxiv.orggoogleapis.com For example, LC-MS methods have been developed and validated for the simultaneous determination of various drug concentrations in human plasma, demonstrating high linearity, accuracy, and precision. medrxiv.org These methods are characterized by their efficiency, sensitivity, specificity, high resolution, reproducibility, and linearity, making them suitable for evaluating drug behavior in preclinical trials. vietnamjournal.ru

Computational Modeling and Drug Design Approaches

Computational modeling and drug design approaches play a significant role in accelerating drug discovery and development by providing insights into molecular interactions and predicting biological activities. These in silico methods complement experimental studies by filtering chemical space and optimizing potential drug candidates. nih.govj-morphology.com

Molecular docking is a computational method used to predict the optimal binding orientation (pose) of a small molecule (ligand) within the binding site of a larger molecule (receptor, typically a protein). researchgate.netnih.gov It estimates the binding strength and affinity between the ligand and the protein using scoring algorithms. researchgate.netnih.gov This technique is fundamental in structure-based drug design for understanding protein-ligand interactions. nih.gov

Vedroprevir, as an NS3/4A protease inhibitor, has been a subject or a relevant compound in studies involving molecular docking. nih.govpreprints.orgresearchgate.netresearchgate.net For instance, molecular docking studies are employed to identify potential inhibitors of viral proteases, like HCV NS3/4A, by screening large chemical libraries and predicting how compounds might bind to the active site. j-morphology.comresearchgate.net Such studies help researchers gain a deeper insight into the molecular patterns and interactions that contribute to the inhibitory activity of compounds like Vedroprevir. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. researchgate.netnih.govpreprints.org By analyzing structural features, QSAR models can predict the biological activity of novel substances and guide the optimization of existing compounds. researchgate.net

Vedroprevir has been included in datasets for QSAR modeling, particularly in the context of antiviral molecules and drug repurposing efforts. nih.govnih.govpreprints.orgresearchgate.netresearchgate.net For example, QSAR models have been developed to screen for potential antituberculosis agents, where Vedroprevir was among the compounds considered. nih.gov These models can exhibit high accuracy in predicting activity and are valuable for virtual screening of large chemical compound databases to identify promising candidates. nih.govpreprints.org The integration of QSAR with other in silico tools, such as molecular docking, further enhances the efficiency of identifying and optimizing drug candidates by providing a comprehensive computational assessment. nih.govpreprints.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of biomolecules and their interactions with small molecules at an atomic level. These simulations provide insights into the conformational changes of proteins, the binding and unbinding pathways of ligands, and the stability of protein-ligand complexes over time nih.govmdpi.comcecam.org. For a compound like Vedroprevir, which targets the HCV NS3/4A protease, MD simulations would be invaluable for elucidating the precise molecular mechanisms governing its inhibitory action.

By simulating the interaction of Vedroprevir with the NS3/4A protease, researchers can identify key residues involved in binding, quantify binding affinities, and observe how the protease's active site adapts upon ligand binding. This approach can reveal whether binding occurs via an induced fit, conformational selection, or a combination thereof, providing critical information for structure-based drug design and the development of more potent and selective inhibitors nih.gov. MD simulations can also help predict the impact of resistance-associated substitutions (RASs) on Vedroprevir's binding, offering a deeper understanding of viral resistance mechanisms and guiding strategies to overcome them cecam.orgrsc.org. While specific detailed MD simulation results for Vedroprevir were not found, the application of such methodologies is standard for understanding the binding kinetics and mechanisms of protease inhibitors.

Virtual Screening and in silico Lead Prioritization

Virtual screening (VS) and in silico lead prioritization are computational techniques employed in early drug discovery to identify potential lead compounds from large chemical libraries based on their predicted interaction with a target protein mdpi.comnih.gov. These methods offer a cost-effective and rapid alternative to traditional high-throughput experimental screening nih.govcnrs.fr. In the context of Vedroprevir, a highly selective HCV NS3/4A protease inhibitor, in silico approaches would have been instrumental in its discovery and optimization.

The process typically involves molecular docking, where millions of compounds are computationally "docked" into the known three-dimensional structure of the target protein's binding site mdpi.comnih.gov. Scoring functions are then used to rank compounds based on their estimated binding affinities and complementarity to the binding pocket nih.gov. Subsequent prioritization involves filtering compounds based on predicted physicochemical properties, drug-likeness, and potential liabilities cnrs.fr. The discovery of Vedroprevir among a new class of carboxylic acid HCV NS3 protease inhibitors suggests that such computational approaches likely played a role in identifying and refining its chemical scaffold, leading to a compound with high antiviral activity and selectivity researchgate.net.

In Vitro Biological Systems for Compound Evaluation

In vitro biological systems are essential for the initial characterization of a compound's efficacy, potency, and pharmacological properties outside of a living organism.

Replicon Cell Systems for Antiviral Activity Assessment

Replicon cell systems are invaluable tools for evaluating the antiviral activity of compounds against hepatitis C virus (HCV) frontiersin.org. These systems utilize subgenomic HCV RNA molecules that can autonomously replicate within hepatoma cells, encoding the enzymes essential for viral replication without producing infectious viral particles frontiersin.orgcogem.net. This allows for the study of antiviral compounds under biosafety level 2 (BSL2) conditions, facilitating high-throughput screening cogem.netbiorxiv.org.

Vedroprevir (VDV) has been extensively evaluated using replicon cell lines. In studies assessing its activity as a single agent, Vedroprevir demonstrated potent inhibition of HCV replication. When tested against Genotype 1a (GT1a) and Genotype 1b (GT1b) replicon cell lines using a Renilla luciferase assay, Vedroprevir's efficacy was marginally influenced by genotype, with effective concentration 50 (EC50) differences of 5.6-fold and 3.4-fold between GT1a and GT1b replicons, respectively nih.gov. Importantly, no cytotoxicity was observed with Vedroprevir treatment on these cell lines, indicating that the reduction in luciferase activity was directly attributable to replicon inhibition nih.gov.

Enzyme Assays for Inhibitory Potency Determination

Enzyme assays are fundamental in vitro methods used to quantify the inhibitory potency and selectivity of compounds against specific enzymes. For Vedroprevir, these assays were crucial in characterizing its interaction with the HCV NS3/4A protease.

Vedroprevir (GS-9451) has been identified as a highly potent inhibitor of the HCV NS3/4A protease, demonstrating an IC50 value of 3.2 nM in biochemical assays medchemexpress.com. Further detailed studies revealed its binding kinetics and selectivity. Vedroprevir exhibited a measured Ki value of 410 pM against genotype 1b NS3 protease. While potent against genotype 1b, its inhibitory effect was less pronounced against other genotypes, with Ki values of 39 nM for genotype 2a and 319 nM for genotype 3 proteases nih.gov. A significant finding from these assays was Vedroprevir's high selectivity, demonstrating greater than 10,000-fold selectivity against a panel of tested mammalian proteases compared to the HCV NS3 protease, indicating a favorable safety profile regarding off-target protease inhibition researchgate.netnih.gov. The binding kinetics of Vedroprevir with HCV NS3 protease were characterized by a rapid association rate constant (ka) of 1×10^6 M^-1s^-1 and a slow dissociation rate constant (kd) of 2.6×10^-4 s^-1 nih.gov.

Table 1: Vedroprevir Enzyme Inhibitory Potency and Selectivity

| Target | Assay Type | Parameter | Value | Source |

| HCV NS3/4A protease | Biochemical assay | IC50 | 3.2 nM | medchemexpress.com |

| Genotype 1b NS3 protease | Enzyme assay | Ki | 410 pM | nih.gov |

| Genotype 2a NS3 protease | Enzyme assay | Ki | 39 nM | nih.gov |

| Genotype 3 NS3 protease | Enzyme assay | Ki | 319 nM | nih.gov |

| Mammalian proteases | Biochemical assay | Selectivity (vs NS3 protease) | >10,000-fold | nih.gov |

| HCV NS3 protease | Stopped-flow kinetics | Association rate constant (ka) | 1×10^6 M^-1s^-1 | nih.gov |

| HCV NS3 protease | Dilution method | Dissociation rate constant (kd) | 2.6×10^-4 s^-1 | nih.gov |

Cell-Based Assays for Permeability and Metabolic Stability

Cell-based assays are crucial for assessing the permeability and metabolic stability of drug candidates, which are key pharmacokinetic properties influencing drug absorption, distribution, metabolism, and excretion (ADME) researchgate.netmdpi.comwuxiapptec.com. These assays provide a more physiologically relevant environment than non-cell-based models, capturing the complexity of membrane permeation processes and cellular metabolic pathways mdpi.com.

For Vedroprevir, cell-based assays have provided insights into its interaction with drug transporters. Vedroprevir has been shown to inhibit P-glycoprotein (P-gp), Multidrug Resistance Protein 1 (MRP1), and Multidrug Resistance Protein 2 (MRP2) with IC50 values of 34 µM, 14.9 µM, and 12 µM, respectively medchemexpress.com. These efflux transporters are significant in determining the oral bioavailability and tissue distribution of drugs. While specific quantitative data for Vedroprevir's passive permeability (e.g., Papp values from Caco-2 monolayers, a widely used model for predicting intestinal permeability mdpi.comwuxiapptec.com) or detailed metabolic stability rates (e.g., half-life in hepatocytes or microsomes) were not explicitly provided, such assays are routinely employed in the preclinical development of compounds like Vedroprevir to optimize their pharmacokinetic profiles wuxiapptec.comdiva-portal.org.

Table 2: Vedroprevir Efflux Transporter Inhibition

| Transporter | Assay Type | IC50 (µM) | Source |

| P-gp | Inhibition assay | 34 | medchemexpress.com |

| MRP1 | Inhibition assay | 14.9 | medchemexpress.com |

| MRP2 | Inhibition assay | 12 | medchemexpress.com |

Application of Animal Models in Preclinical Research

Animal models are indispensable in preclinical research, serving as a bridge between in vitro studies and human clinical trials drugdiscoverytrends.comupenn.edu. They are utilized to assess the in vivo efficacy, pharmacokinetics (PK), and preliminary safety of drug candidates. Despite inherent differences between animal and human physiology, well-designed animal studies provide critical data to support decisions on advancing compounds to human testing drugdiscoverytrends.comupenn.edunih.gov.

For Vedroprevir, preclinical studies in animal models were conducted to evaluate its pharmacokinetic characteristics and confirm its antiviral activity in vivo. Vedroprevir demonstrated good pharmacokinetic characteristics in rats and dogs, indicating favorable absorption, distribution, metabolism, and excretion profiles in these species medchemexpress.com. Furthermore, preclinical studies of Vedroprevir confirmed its potent NS3 inhibition, using both laboratory strains and patient-derived NS3 protease gene isolates nih.gov. These animal studies provide essential data on how the compound behaves within a complex biological system, complementing the in vitro findings and informing subsequent human clinical development.

Efficacy Studies in Relevant Animal Models (if applicable)

While Vedroprevir has demonstrated significant in vitro antiviral activity against HCV, detailed efficacy studies in relevant animal models for hepatitis C virus infection are not extensively documented in the available literature. This is partly due to the historical challenge of identifying and developing animal models that fully recapitulate human HCV infection and disease progression. researchgate.netkoreamed.org

However, preclinical investigations have established Vedroprevir as a selective inhibitor of the HCV NS3 protease. In vitro studies using HCV replicon cell lines have provided robust evidence of its antiviral potency. Vedroprevir exhibited mean 50% effective concentrations (EC50s) of 13 nM against genotype 1a (GT1a) replicon cell lines and 5.4 nM against genotype 1b (GT1b) replicon cell lines. nih.govresearchgate.net This potent antiviral activity was observed with minimal cytotoxicity, demonstrating high selectivity. The selectivity index for Vedroprevir was greater than 27,000 for both GT1a and GT1b replicon systems. nih.gov

It was noted that Vedroprevir showed significantly less activity against genotype 2a (GT2a) replicon cells, with an EC50 of 316 nM. nih.govresearchgate.net Furthermore, in vitro combination studies revealed additive to synergistic antiviral activity when Vedroprevir was combined with other anti-HCV agents, including alpha interferon, ribavirin, and other direct-acting antivirals such as the polymerase inhibitors GS-6620 and tegobuvir (B1682003) (GS-9190), as well as the NS5A inhibitor ledipasvir (B612246) (GS-5885). nih.govresearchgate.net

The in vitro antiviral activity data are summarized in the table below:

Table 1: In Vitro Antiviral Activity of Vedroprevir (GS-9451) against HCV Replicon Cell Lines

| HCV Genotype | Mean EC50 (nM) | CC50 (nM) | Selectivity Index |

| Genotype 1a | 13 nih.gov | >50,000 nih.gov | >27,000 nih.gov |

| Genotype 1b | 5.4 nih.gov | ≥40,000 nih.gov | >27,000 nih.gov |

| Genotype 2a | 316 nih.gov | N/A | N/A |

Pharmacokinetic and Pharmacodynamic Correlations in Animals

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug moves through the body and exerts its effects. For Vedroprevir (GS-9451), comprehensive preclinical pharmacokinetic studies were conducted in multiple animal species, including rats, dogs, and monkeys. nih.govnih.govresearchgate.net

Vedroprevir demonstrated good oral bioavailability across these species: 62% in rats, 142% in dogs, and 49% in monkeys. nih.govnih.govresearchgate.net The systemic clearance of Vedroprevir varied among species, being high in rats but low in dogs and monkeys. nih.govresearchgate.net Following intravenous administration, the plasma elimination half-lives were determined to be 0.62 hours in rats, 4.2 hours in dogs, and 3.9 hours in monkeys. nih.gov

A notable finding from these preclinical studies was the significant distribution of Vedroprevir to the liver. In rats, Vedroprevir concentrations in the liver were approximately 40-fold higher than in plasma after intravenous dosing, and these elevated liver levels were sustained for at least 12 hours. nih.govnih.govresearchgate.net This liver-targeted distribution is particularly relevant given that the liver is the primary site of HCV replication. The elimination of Vedroprevir was found to be primarily through biliary excretion in rats. nih.govresearchgate.net

Vedroprevir exhibited high metabolic stability in in vitro hepatic microsomes and hepatocytes from humans, rats, dogs, and monkeys, suggesting a low potential for metabolic degradation. nih.govresearchgate.netresearchgate.net These favorable preclinical pharmacokinetic profiles across multiple animal species were predictive of good human pharmacokinetics, supporting its further clinical development. researchgate.net

While specific numerical PK/PD correlation models directly from animal studies for Vedroprevir were not detailed in the provided information, the robust pharmacokinetic data in animals, coupled with the potent in vitro NS3 protease inhibition (pharmacodynamic effect), collectively informed the understanding of Vedroprevir's properties. These preclinical findings were considered consistent with the antiviral activity observed in subsequent human clinical studies. nih.gov

The pharmacokinetic parameters observed in preclinical animal studies are summarized in the table below:

Table 2: Pharmacokinetic Parameters of Vedroprevir (GS-9451) in Animal Species

| Species | Oral Bioavailability (%) | Intravenous Plasma Elimination Half-life (h) | Systemic Clearance | Liver-to-Plasma Concentration Ratio (in rats) | Primary Elimination Route (in rats) |

| Rat | 62 nih.gov | 0.62 nih.gov | High nih.gov | ~40-fold higher nih.gov | Biliary excretion nih.gov |

| Dog | 142 nih.gov | 4.2 nih.gov | Low nih.gov | N/A | N/A |

| Monkey (Cynomolgus) | 49 nih.gov | 3.9 nih.gov | Low nih.gov | N/A | N/A |

Q & A

Q. Advanced Research Focus

Population PK modeling : Use nonlinear mixed-effects models (NONMEM) to account for altered drug metabolism in cirrhosis .

Tissue distribution studies : Radiolabel vedroprevir in animal models to quantify liver-to-plasma ratios impaired by fibrosis .

Drug-drug interaction assays : Screen CYP3A4/5 inhibitors (e.g., ritonavir) that may boost vedroprevir exposure .

How should researchers address the limitations of Vedroprevir’s genotype-specific activity in preclinical development?

Q. Advanced Research Focus

Structure-activity relationship (SAR) studies : Modify the bicyclo[3.1.0]hexane scaffold to enhance binding to non-GT1 proteases .

Chimeric replicons : Engineer GT-2a NS3 protease domains into GT-1 replicons to identify resistance determinants .

Cryo-EM analysis : Resolve NS3-Vedroprevir co-crystal structures for GT-2a to guide rational drug redesign .

What immune correlates predict relapse in ultrashort Vedroprevir-based therapies, and how can these be integrated into trial design?

Q. Advanced Research Focus

Biomarker discovery : Analyze pretreatment NK-cell concentrations and IFN-stimulated gene expression via RNA-seq to predict relapse risk .

Host-virus dynamics : Model viral decay kinetics (phases 1/2) to identify patients requiring extended therapy .

Adaptive trial designs : Use interim analyses to adjust treatment duration based on week 2 HCV RNA levels .

How can analytical methods for Vedroprevir quantification in biological matrices be validated to support pharmacokinetic studies?

Q. Basic Research Focus

LC-MS/MS validation : Follow FDA/EMA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .

Stability testing : Assess freeze-thaw cycles and long-term storage (-80°C) in plasma/liver homogenates .

Cross-validation : Compare with ELISA or HPLC-UV to confirm assay robustness .

Q. Key Considerations for Researchers

- Avoid monotherapy designs : Prioritize combination regimens with high-resistance-barrier DAAs .

- Leverage translational models : Use humanized liver chimeric mice to bridge in vitro and clinical data .

- Data transparency : Share negative results (e.g., phase 2 discontinuation due to resistance) to inform future studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.